2-[3-(pyrrolidin-1-yl)oxetan-3-yl]acetic acid
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Description
“2-[3-(pyrrolidin-1-yl)oxetan-3-yl]acetic acid” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . This compound also contains an oxetane ring, which is a four-membered ring containing three carbon atoms and one oxygen atom .
Synthesis Analysis
The synthesis of compounds containing a pyrrolidine ring can be achieved through various synthetic strategies . One approach involves ring construction from different cyclic or acyclic precursors, while another involves the functionalization of preformed pyrrolidine rings . The starting (N-Boc-azetidin-3-ylidene)acetate can be obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a pyrrolidine ring and an oxetane ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization . The oxetane ring, on the other hand, contributes to the three-dimensional coverage of the molecule .Chemical Reactions Analysis
The chemical reactions involving “this compound” can be diverse, depending on the specific conditions and reagents used . For instance, the compound can be used as a reagent in the preparation of pyrazolopyridines as PDE4B inhibitors .Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-[3-(pyrrolidin-1-yl)oxetan-3-yl]acetic acid involves the reaction of pyrrolidine with oxetan-3-one followed by hydrolysis of the resulting product to yield the final compound.", "Starting Materials": [ "Pyrrolidine", "Oxetan-3-one", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Pyrrolidine is reacted with oxetan-3-one in the presence of hydrochloric acid to yield 3-(pyrrolidin-1-yl)oxetan-3-one.", "Step 2: The resulting product from step 1 is then hydrolyzed using sodium hydroxide to yield 2-[3-(pyrrolidin-1-yl)oxetan-3-yl]acetic acid.", "Step 3: The final product is extracted using ethyl acetate and purified using sodium chloride and water." ] } | |
CAS No. |
1500231-15-1 |
Molecular Formula |
C9H15NO3 |
Molecular Weight |
185.2 |
Purity |
95 |
Origin of Product |
United States |
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